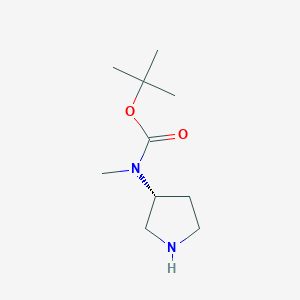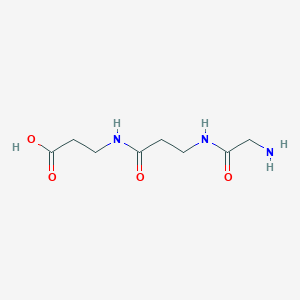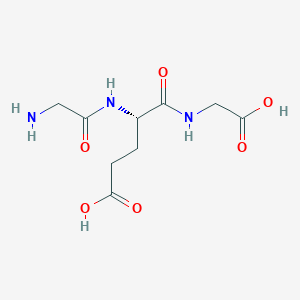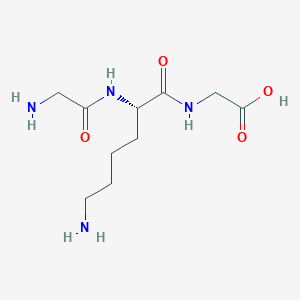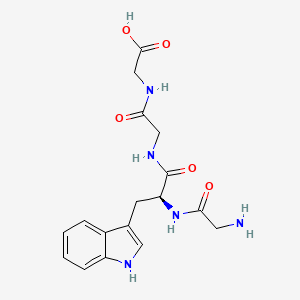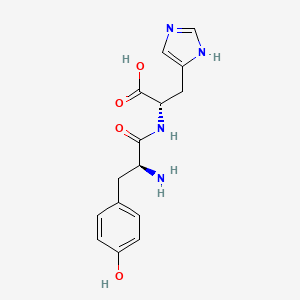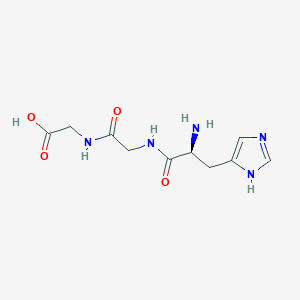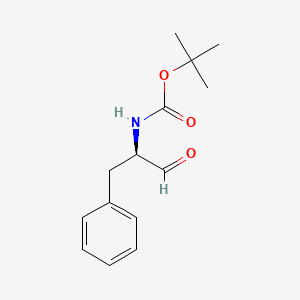
2,2,2-trifluoro-N-(piperidin-4-yl)acetamide
Vue d'ensemble
Description
The compound "2,2,2-trifluoro-N-(piperidin-4-yl)acetamide" is a trifluoromethylated nitrogen-containing molecule, which is of significant interest due to its potential biological effects. Such compounds are increasingly being synthesized for their relevance in the pharmaceutical industry, particularly as building blocks for peptidomimetic units and heterocycles like piperidines and beta-lactams .
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored through various methodologies. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidin-4-yl moiety involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired piperidine derivatives . Another approach for synthesizing piperidine derivatives is through tandem alkynyl aza-Prins-Ritter reactions, which have been shown to be efficient and provide good yields . Additionally, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for the synthesis of piperidine derivatives, demonstrating high selectivity and efficiency .
Molecular Structure Analysis
The molecular structures of synthesized piperidine derivatives are typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substituents attached to the piperidine ring . In some cases, X-ray crystallography is also employed to confirm stereochemical assignments .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which have been explored with different reagents and catalysts such as metal triflates. The reactivity and selectivity of these reactions are influenced by the substituents on the piperidine ring and the reaction conditions . The Prins cyclization and Ritter reactions are also utilized in the synthesis of piperidine derivatives, showcasing the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting points, and reactivity, are closely related to their molecular structure. The presence of the trifluoromethyl group and other substituents significantly impacts these properties, which in turn affect the compound's biological activity and potential as a pharmaceutical agent . The synthesized compounds are often screened for biological activities, such as antibacterial properties and enzyme inhibition, to assess their potential applications .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
A series of N-substituted-2" -[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized, displaying promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential for therapeutic applications in conditions related to enzyme dysfunction (Khalid et al., 2014).
Antibacterial Activity
The antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated, showing moderate inhibition against Gram-negative bacterial strains, suggesting their use in combating bacterial infections (Iqbal et al., 2017).
Catalysis and Organic Synthesis
Nano magnetite (Fe3O4) was identified as an efficient catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation, highlighting a clean and high-yield method for compound synthesis (Mokhtary & Torabi, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRKOCSSOKHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444690 | |
| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(piperidin-4-yl)acetamide | |
CAS RN |
97181-51-6 | |
| Record name | 2,2,2-Trifluoro-N-4-piperidinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97181-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

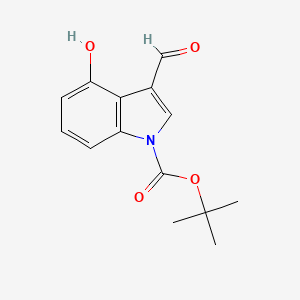
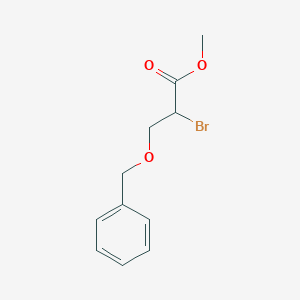
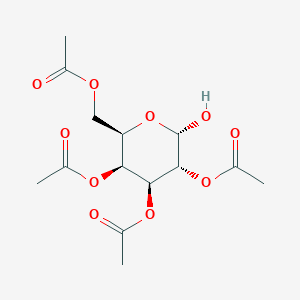
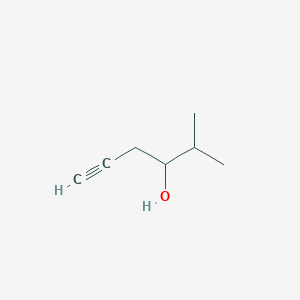
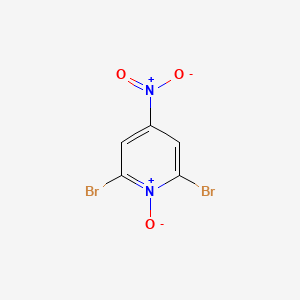
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
